molecular formula C12H13NO3 B142656 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 73942-87-7

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No. B142656
CAS RN: 73942-87-7
M. Wt: 219.24 g/mol
InChI Key: CPNZASIAJKSBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a chemical compound that belongs to the benzazepine class. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring, which is a seven-membered heterocyclic ring with one nitrogen atom. The dimethoxy substitution on the benzene ring indicates the presence of two methoxy functional groups attached to the seventh and eighth positions of the benzene ring.

Synthesis Analysis

The synthesis of various derivatives of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has been reported in the literature. For instance, the racemic and optically active 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized using dibenzoyl-tartaric acids to obtain the enantiomers . Another study describes the total synthesis of a related benzazepine using a photochemical approach that involved a regiospecific Beckmann rearrangement reaction . Additionally, a short synthesis route for 2-amino-7,8-dimethoxy-1H-3-benzazepines from 3,4-dimethoxyphenylacetonitrile has been reported, highlighting the conditions favoring the formation of benzazepines over isomeric benzylimidazoles .

Molecular Structure Analysis

The molecular structure of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one consists of a benzazepine core with two methoxy groups at the 7 and 8 positions. The presence of the 1,3-dihydro-2H indicates a partially saturated azepine ring with a ketone functional group at the second position. The structural analysis of these compounds is typically confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one derivatives includes various reactions such as halogenation, acylation, cyclization, alkylation, and iodine substitution reactions . The reaction of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines with phenyloxiranes leads to a mixture of regioisomeric carbinoles, which are not stereospecific but regiospecific with respect to certain substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their potential application as pharmaceutical agents. For example, the enamine derivatives of tetrahydrodimethoxy-p-tosyl benzazepine exhibit significant antiinflammatory activity, indicating their potential therapeutic use .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Key Intermediates : 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is synthesized from 3,4-dimethoxyphenylacetic acid through processes such as halogenation, acylation, cyclization, alkylation, and iodine substitution, yielding intermediates for antianginal drugs like Ivabradine (Wang De-cai, 2008).

  • Intermediate in Bradycardic Agents : A series of compounds with a piperazine moiety derived from 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one show bradycardic activity, indicating its utility in developing heart-rate-reducing agents (H. Liang et al., 2010).

  • Improved Synthesis Processes : Enhanced synthesis methods for these compounds have been developed, indicating ongoing research in optimizing their production for industrial applications (Liu Guang-ming, 2009).

Potential Biological Activities

  • Anti-inflammatory Activity : Enamine derivatives of tetrahydro-7,8-dimethoxy-1-p-tosyl-1-benzazepine exhibit significant anti-inflammatory properties, hinting at potential therapeutic applications (L. Nagarapu & N. Rao, 2002).

  • Cytotoxicity and DNA Interaction : Certain derivatives show cytotoxic effects on human leukemia cells and can interact with DNA, indicating potential use in cancer research and treatment (M. Kawase et al., 2000).

Chemical Structural Studies

  • Crystal Chemistry of Ivabradine Hydrochloride : Detailed structural analyses of Ivabradine hydrochloride, a drug derived from these compounds, provide insights into its crystalline properties, aiding in the development of stable and effective drug formulations (N. Masciocchi et al., 2013).

  • Structural Analysis of Derivatives : Investigations into the crystal structures of related benzazepine derivatives enhance understanding of their physical properties, contributing to potential drug development (Sergio A. Guerrero et al., 2014).

properties

IUPAC Name

7,8-dimethoxy-1,3-dihydro-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-10-5-8-3-4-13-12(14)7-9(8)6-11(10)16-2/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNZASIAJKSBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC(=O)CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363259
Record name 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

CAS RN

73942-87-7
Record name 1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73942-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxy-1,3-dihydro-3-benzazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073942877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-3-Benzazepin-2-one, 1,3-dihydro-7,8-dimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV3ZHP3F8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of N-(2,2-dimethoxyethyl)-3,4-dimethoxy-phenylacetamide (600.6 g) in concentrated hydrochloric acid (3 liters) is mixed with glacial acetic acid (3 liters). After being left to stand for 17 hours at ambient temperature and mixture is poured onto ice. The crystals obtained are suction filtered, washed with water until neutral and dried.
Quantity
600.6 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The acetamide (40 g.) was mixed with 200 ml. of concentrated hydrochloric acid and 200 ml. of glacial acetic acid and allowed to stand at room temperature overnight. The reaction mixture was poured into ice/water and the resulting solid was washed with water/methanol to give 2,3-dihydro-7,8-dimethoxy-2-oxo-1H-3-benzazepine, m.p. 239°-241° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Reactant of Route 2
Reactant of Route 2
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Reactant of Route 3
Reactant of Route 3
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Reactant of Route 4
Reactant of Route 4
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Reactant of Route 5
Reactant of Route 5
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Reactant of Route 6
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Citations

For This Compound
2
Citations
HY Liang, DQ Zhang, Y Yue, Z Shi… - Archiv der Pharmazie …, 2010 - Wiley Online Library
A series of 1,3‐dihydro‐2H‐3‐benzazepin‐2‐ones with a piperazine moiety were designed and synthesized by treating the common intermediate of 1,3‐dihydro‐7,8‐dimethoxy‐3‐[3‐(1…
Number of citations: 10 onlinelibrary.wiley.com
AC Mali, VT Mathad, DG Deshmukh… - Current Green …, 2017 - ingentaconnect.com
Background: Synthetic processes reported for ivabradine hydrochloride (1), a heart rate lowering drug (an antianginal agent), are inefficient and uneconomical at an industrial scale due …
Number of citations: 0 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.